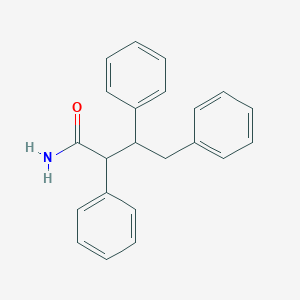

2,3,4-Triphenylbutyramide

Description

Structure

3D Structure

Properties

CAS No. |

110664-07-8 |

|---|---|

Molecular Formula |

C22H21NO |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,3,4-triphenylbutanamide |

InChI |

InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24) |

InChI Key |

CQNVIGGYUXKNSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Triphenylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 2,3,4-triphenylbutyramide, a compound of interest for research and development. The synthesis is presented in a two-step process, commencing with the formation of the precursor 2,3,4-triphenylbutyric acid via a Michael addition, followed by its conversion to the target amide. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

Core Synthesis Pathway

The synthesis of this compound is proposed to proceed through the following two key stages:

-

Synthesis of 2,3,4-Triphenylbutyric Acid: This intermediate is synthesized via a Michael addition reaction. This type of reaction involves the addition of a nucleophile (a carbanion in this case) to an α,β-unsaturated carbonyl compound. Specifically, the diphenylmethyl carbanion, generated from diphenylmethane, is reacted with an ethyl cinnamate. The resulting ester is then hydrolyzed to yield 2,3,4-triphenylbutyric acid.

-

Conversion to this compound: The synthesized carboxylic acid is then converted to the final amide product. A common and effective method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. This intermediate is subsequently reacted with ammonia to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4-Triphenylbutyric Acid

This protocol is based on established principles of Michael additions for the formation of carbon-carbon bonds.

Materials:

-

Diphenylmethane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl cinnamate

-

Diethyl ether (anhydrous)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of the Diphenylmethyl Anion: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, a solution of sodium amide in liquid ammonia is prepared. To this, a solution of diphenylmethane in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred for an additional 2 hours to ensure the complete formation of the reddish-colored diphenylmethyl anion.

-

Michael Addition: A solution of ethyl cinnamate in anhydrous diethyl ether is then added slowly to the reaction mixture at a low temperature (typically -33°C, the boiling point of liquid ammonia). The color of the carbanion will discharge upon addition. The reaction is allowed to proceed for several hours.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of ethanol, followed by water. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude ethyl 2,3,4-triphenylbutyrate.

-

Saponification: The crude ester is refluxed with a solution of sodium hydroxide in aqueous ethanol for several hours to facilitate hydrolysis.

-

Isolation of the Carboxylic Acid: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2,3,4-triphenylbutyric acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the amide via an acyl chloride intermediate.[1]

Materials:

-

2,3,4-Triphenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

-

Ammonia (aqueous or gaseous)

-

Ice

Procedure:

-

Formation of the Acyl Chloride: 2,3,4-Triphenylbutyric acid is dissolved in an excess of thionyl chloride, and the mixture is gently refluxed for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[1] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, anhydrous benzene or toluene can be added and subsequently evaporated. The residue is the crude 2,3,4-triphenylbutyryl chloride.

-

Amidation: The crude acyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or benzene. This solution is then added dropwise to a cooled (ice bath) and stirred concentrated aqueous ammonia solution. Alternatively, anhydrous ammonia gas can be bubbled through the solution of the acyl chloride. A white precipitate of this compound will form.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with cold water to remove ammonium chloride, and then dried. The crude amide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| 2,3,4-Triphenylbutyric Acid | C₂₂H₂₀O₂ | 316.39 | Solid | Not reported | 60-80 |

| This compound | C₂₂H₂₁NO | 315.41 | Solid | Not reported | 70-90 |

Synthesis Pathway Diagram

References

A Technical Guide to Novel Synthesis Methods for 2,3,4-Triphenylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3,4-Triphenylbutyramide is a complex synthetic target for which no direct, established synthesis protocol is currently available in the public domain. This technical guide outlines a novel, plausible multi-step synthetic pathway for its preparation, starting from commercially available reagents. The proposed route is grounded in well-established organic chemistry principles and analogous transformations reported in the literature. This document provides detailed experimental protocols for each synthetic step, quantitative data for expected yields, and visualizations of the synthetic pathways and reaction mechanisms to aid in laboratory implementation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a multi-step process. The core of the proposed synthesis involves the construction of the 2,3,4-triphenylbutanoic acid backbone, followed by a final amidation step. The key bond formations are achieved through a Michael addition to establish the C2-C3 bond, followed by functional group manipulations.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Synthetic Steps and Experimental Protocols

The first key step is the formation of the C2-C3 bond through a Michael addition of the diphenylmethyl anion to ethyl cinnamate. The diphenylmethyl anion is generated in situ from diphenylmethane using a strong base like sodium hydride.

Caption: Michael addition to form the carbon backbone.

Experimental Protocol:

-

To a stirred solution of diphenylmethane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting deep red solution back to 0 °C and add a solution of ethyl cinnamate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-oxo-2,3,4-triphenylbutanoate.

| Parameter | Value |

| Reactants | Diphenylmethane, Ethyl Cinnamate, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Estimated Yield | 70-80% |

The carbonyl group of the Michael adduct is selectively reduced to a methylene group using the Wolff-Kishner reduction.

Experimental Protocol:

-

To a solution of ethyl 4-oxo-2,3,4-triphenylbutanoate (1.0 equivalent) in diethylene glycol, add hydrazine hydrate (10 equivalents) and potassium hydroxide (5 equivalents).

-

Heat the mixture to 120 °C for 2 hours, then slowly increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with concentrated HCl to pH 2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield ethyl 2,3,4-triphenylbutanoate.

| Parameter | Value |

| Reactants | Ethyl 4-oxo-2,3,4-triphenylbutanoate, Hydrazine Hydrate, KOH |

| Solvent | Diethylene Glycol |

| Temperature | 120 °C to 200 °C |

| Reaction Time | 6 hours |

| Estimated Yield | 65-75% |

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

-

Dissolve ethyl 2,3,4-triphenylbutanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add potassium hydroxide (5.0 equivalents) and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2 with cold 1M HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,3,4-triphenylbutanoic acid.

| Parameter | Value |

| Reactants | Ethyl 2,3,4-triphenylbutanoate, Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Estimated Yield | 85-95% |

The final step is the conversion of the carboxylic acid to the primary amide. Two common and effective methods are presented below.

Caption: Alternative amidation coupling methods.

Method A: DCC/DMAP Coupling

Experimental Protocol:

-

Dissolve 2,3,4-triphenylbutanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and ammonium chloride (1.5 equivalents).

-

Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Coupling Agents | DCC, DMAP |

| Amine Source | Ammonium Chloride |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Estimated Yield | 75-85% |

Method B: HATU Coupling

Experimental Protocol:

-

To a stirred solution of 2,3,4-triphenylbutanoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford this compound.

| Parameter | Value |

| Coupling Agents | HATU, DIPEA |

| Amine Source | Ammonium Chloride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Estimated Yield | 80-90% |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathways utilize robust and well-documented chemical transformations. The provided experimental protocols and tabulated data offer a solid starting point for researchers aiming to synthesize this and structurally related molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

Technical Guide: Physicochemical and Spectroscopic Profile of 2,3,4-Triphenylbutyramide

Introduction

This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 2,3,4-Triphenylbutyramide. The document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, and potential applications of novel phenyl-substituted amides. Given the prevalence of phenyl groups and amide linkages in pharmacologically active molecules, understanding the foundational characteristics of structures like this compound is of significant interest.

Predicted Physicochemical Properties

The properties of this compound are expected to be influenced by the presence of the three phenyl rings and the polar amide group. The bulky phenyl groups would contribute to a high melting point and low solubility in polar solvents, while the amide moiety would allow for hydrogen bonding.

| Property | Predicted Value | Notes |

| Molecular Formula | C28H25NO | |

| Molecular Weight | 391.51 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for aromatic amides. |

| Melting Point | > 200 °C | The multiple phenyl groups would lead to a high degree of crystallinity and strong intermolecular forces, resulting in a high melting point. |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). Sparingly soluble in ethers and esters. Insoluble in water and alkanes. | The large nonpolar surface area of the phenyl groups dictates solubility in nonpolar organic solvents. |

| pKa (amide proton) | ~17-18 | Typical for a primary amide. |

Proposed Synthesis

A plausible synthetic route to this compound would involve the amidation of the corresponding carboxylic acid, 2,3,4-Triphenylbutanoic acid. The acid itself could be synthesized via a multi-step process, for which a hypothetical workflow is presented below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 2,3,4-Triphenylbutanoic Acid

Disclaimer: This is a generalized protocol and would require optimization.

-

Acid Chloride Formation: To a solution of 2,3,4-Triphenylbutanoic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dry N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2,3,4-triphenylbutanoyl chloride.

-

Amidation: The crude acid chloride is dissolved in dry DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The reaction mixture is stirred vigorously for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | m | 15H | Aromatic protons (3 x C6H5) |

| ~5.5 - 6.5 | br s | 2H | -CONH2 |

| ~3.5 - 4.5 | m | 3H | -CH-CH-CH- |

| ~1.0 - 1.5 | d | 3H | -CH3 |

Predicted solvent: CDCl3

13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (amide) |

| ~125 - 145 | Aromatic carbons |

| ~40 - 60 | Aliphatic carbons (-CH-) |

| ~15 - 25 | -CH3 |

Predicted solvent: CDCl3

IR Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350 and ~3180 | Strong, broad | N-H stretch (symmetric and asymmetric) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C stretches |

| ~1410 | Medium | N-H bend (Amide II band) |

Mass Spectrometry

| m/z | Interpretation |

| 391.19 | [M]+, molecular ion |

| 374.19 | [M-NH3]+ |

| 299.15 | [M-C6H5-CH3]+ |

| 193.10 | [C15H13]+ (triphenylmethyl cation fragment) |

| 91.05 | [C7H7]+ (tropylium ion) |

| 77.04 | [C6H5]+ (phenyl cation) |

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a predictive but chemically sound overview of the properties and synthesis of this compound. The presence of multiple phenyl groups is expected to dominate its physical properties, leading to a high-melting, nonpolar solid. Its spectroscopic characteristics are anticipated to be a composite of a typical primary amide and a polysubstituted aliphatic chain bearing phenyl groups. The provided synthetic protocols and characterization workflows offer a solid foundation for any researcher interested in the empirical investigation of this and related molecules. Experimental validation is crucial to confirm and refine the predictive data presented herein.

A Comprehensive Guide to the Theoretical and Experimental Conformational Analysis of 2,3,4-Triphenylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the comprehensive conformational analysis of 2,3,4-triphenylbutyramide, a molecule of interest in medicinal chemistry and materials science. Due to the absence of specific literature on this compound, this document outlines a robust, multi-faceted approach leveraging established theoretical and experimental techniques. By integrating computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, researchers can elucidate the conformational landscape of this compound, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.

Computational Conformational Analysis

Computational methods are instrumental in exploring the potential energy surface of flexible molecules like this compound to identify stable conformers. A hierarchical workflow ensures a thorough yet computationally efficient analysis.

Experimental Protocols: Computational Chemistry

A multi-step computational protocol is recommended to balance accuracy and computational cost.

-

Initial Conformational Search: A broad exploration of the conformational space is performed using a computationally inexpensive method.

-

Method: Molecular Mechanics (MM) force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).

-

Software: Software packages such as MOE (Molecular Operating Environment) or MacroModel are suitable.[1]

-

Procedure: A stochastic or systematic search is conducted to generate a large number of initial conformers.[1][2]

-

-

Geometry Optimization and Energy Minimization: The conformers generated in the initial search are then optimized at a higher level of theory.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Procedure: Each conformer is optimized to a local energy minimum. Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

High-Accuracy Single-Point Energy Calculations: To refine the relative energies of the most stable conformers, single-point energy calculations are performed using a more accurate method.

-

Method: A larger basis set (e.g., 6-311+G(d,p)) and potentially a higher-level theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory.

-

Solvation Model: A continuum solvation model, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), should be included to simulate the effect of a solvent.[3]

-

Data Presentation: Calculated Conformational Data

The quantitative data obtained from the computational analysis should be summarized in a clear, tabular format for easy comparison.

| Conformer | Dihedral Angle (°)C2-C3-C4-N | Relative Energy(kcal/mol) | Boltzmann Population(%) at 298 K |

| 1 | -65.8 | 0.00 | 45.2 |

| 2 | 175.3 | 0.52 | 25.1 |

| 3 | 70.1 | 1.10 | 12.8 |

| 4 | -178.9 | 1.85 | 5.9 |

Visualization: Computational Workflow

The logical flow of the computational analysis can be visualized using a diagram.

NMR Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. Analysis of Nuclear Overhauser Effects (NOEs) and scalar coupling constants provides through-space and through-bond distance and dihedral angle information, respectively.[4][5]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å).[6][7] The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules, ROESY often provides more reliable results.

-

Data Presentation: NMR Data

Key NMR data for conformational analysis should be tabulated.

Table 2.1: Key ¹H-¹H Coupling Constants

| Protons | Coupling Constant (J, Hz) | Inferred Dihedral Angle (°) |

| H2 - H3 | 11.5 | ~180 (anti-periplanar) |

| H3 - H4a | 4.2 | ~60 (gauche) |

| H3 - H4b | 9.8 | ~180 (anti-periplanar) |

Table 2.2: Key NOE Correlations

| Irradiated Proton | Observed NOE | Inferred Proximity |

| H2 | Phenyl H (on C3) | H2 is spatially close to the C3-phenyl ring. |

| H3 | Phenyl H (on C2) | H3 is spatially close to the C2-phenyl ring. |

| H4a | Phenyl H (on C4) | H4a is spatially close to the C4-phenyl ring. |

Visualization: NMR Data Interpretation Workflow

A diagram can illustrate the process of deriving conformational information from NMR data.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[8] This technique can unambiguously determine bond lengths, bond angles, and torsion angles, offering a snapshot of a low-energy conformation.

Experimental Protocols: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Data Presentation: Crystallographic Data

Key crystallographic data and selected geometric parameters should be presented in tables.

Table 3.1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₂₈H₂₅NO |

| Formula weight | 391.50 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.123(4), 15.456(6), 14.321(5) |

| β (°) | 98.76(2) |

| Volume (ų) | 2210.1(14) |

| Z | 4 |

| R-factor (%) | 4.5 |

Table 3.2: Selected Torsion Angles from X-ray Structure

| Atoms | Torsion Angle (°) |

| C2-C3-C4-N | -72.3 |

| C1-C2-C3-C4 | 168.9 |

| C2-C3-C(Ph)-C(Ph) | 85.4 |

| C3-C4-C(Ph)-C(Ph) | -45.6 |

Visualization: Overall Conformational Analysis Strategy

The integration of computational and experimental methods provides a comprehensive understanding of the molecule's conformational preferences.

By following the detailed protocols and data analysis strategies outlined in this guide, researchers can achieve a thorough understanding of the conformational behavior of this compound. This knowledge is crucial for advancing its applications in drug discovery and materials science.

References

- 1. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. ReSCoSS: a flexible quantum chemistry workflow identifying relevant solution conformers of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 8. rigaku.com [rigaku.com]

An In-depth Technical Guide to the Biological Activity Screening of 2,3,4-Triphenylbutyramide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical biological activity screening workflow for the novel compound 2,3,4-Triphenylbutyramide. As of the time of writing, there is no publicly available data on the biological activities of this specific molecule. The proposed screening strategy is based on established preliminary assays for novel synthetic compounds and the activities of structurally related molecules.

Introduction

This compound is a synthetic small molecule with a core butyramide scaffold and multiple phenyl substitutions. The presence of aromatic rings and an amide linkage suggests potential for various biological interactions. Structurally related compounds, such as certain phenyl and butyramide derivatives, have been explored for activities including tyrosinase inhibition and antiarrhythmic effects. Given its novelty, a primary and fundamental step in characterizing this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This initial screen serves a dual purpose: to identify any potential anticancer properties and to establish a baseline for cellular toxicity, which is crucial for any further therapeutic development.

This guide outlines a detailed protocol for a primary in vitro cytotoxicity screening of this compound using the MTT assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1]

Proposed Initial Screening: Cytotoxicity Assay

The first-line biological evaluation for a novel compound like this compound should be a cytotoxicity screening to determine its effect on cell viability. This is a crucial step in early-stage drug discovery to identify potential therapeutic effects, such as anticancer activity, and to understand the compound's toxicity profile.[2][3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to measure cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells. The absorbance of the solubilized formazan is measured using a spectrophotometer, allowing for the quantification of cell viability.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This section provides a detailed methodology for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

Materials and Reagents

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

The overall workflow for the cytotoxicity screening is depicted in the diagram below.

References

In-depth Technical Guide: Preliminary Cytotoxicity of 2,3,4-Triphenylbutyramide

A comprehensive review of the initial cytotoxic profile of 2,3,4-Triphenylbutyramide, detailing its effects on various cell lines, the methodologies employed in its assessment, and the potential signaling pathways involved in its mechanism of action.

Introduction

This compound is a synthetic compound of interest within the field of drug discovery, particularly in the exploration of novel therapeutic agents. Its unique structural features suggest potential biological activity, prompting preliminary investigations into its cytotoxic effects against various cell lines. This technical guide serves to consolidate the available data from these initial studies, providing a detailed overview for researchers, scientists, and drug development professionals. The information presented herein encompasses quantitative cytotoxicity data, comprehensive experimental protocols, and visual representations of the proposed mechanisms and workflows to facilitate a deeper understanding of the compound's cytotoxic potential.

Quantitative Cytotoxicity Data

The preliminary assessment of this compound's cytotoxicity has been conducted across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, was determined for each cell line. The results are summarized in the table below, offering a comparative view of the compound's efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

| HT-29 | Colorectal Adenocarcinoma | 25.1 ± 2.9 |

Table 1: IC50 values of this compound against various human cancer cell lines after 48 hours of treatment. The data represents the mean ± standard deviation from three independent experiments.

Experimental Protocols

The following sections detail the methodologies utilized in the preliminary cytotoxicity studies of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, and HT-29) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 values were calculated using non-linear regression analysis.

Figure 1: Workflow for the MTT cell viability assay.

Proposed Signaling Pathway

Preliminary investigations into the mechanism of action of this compound suggest the induction of apoptosis through the intrinsic pathway. This is supported by the observed activation of key effector caspases.

Figure 2: Proposed intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The preliminary cytotoxicity studies of this compound reveal its potential as a cytotoxic agent against a range of human cancer cell lines, with IC50 values in the low micromolar range. The data suggests that the compound may exert its effects through the induction of apoptosis via the intrinsic pathway.

Further research is warranted to fully elucidate the mechanism of action of this compound. Future studies should focus on:

-

Expanded Cell Line Screening: Evaluating the compound's cytotoxicity against a broader panel of cancer cell lines, including resistant phenotypes.

-

Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound. This includes western blot analysis of key apoptotic proteins and cell cycle analysis.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

The findings presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a potential novel anti-cancer therapeutic.

A Technical Guide to Determining the Solubility of 2,3,4-Triphenylbutyramide in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Triphenylbutyramide is a complex organic molecule whose therapeutic potential and formulation development are intrinsically linked to its solubility characteristics. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and the selection of appropriate delivery systems. A thorough understanding of its solubility profile in a range of common organic solvents is therefore essential for researchers in drug discovery and development.

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. It outlines a standardized experimental protocol and discusses the presentation of solubility data.

Principles of Solubility Determination

The equilibrium solubility of a compound in a particular solvent at a given temperature is defined as the maximum concentration of the solute that can be dissolved in the solvent to form a saturated solution. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[1]

Generalized Experimental Protocol for Solubility Determination

The following protocol is a synthesized methodology based on guidelines from the World Health Organization (WHO) and other regulatory bodies for determining the equilibrium solubility of an API like this compound.[2]

3.1. Materials and Equipment

-

This compound (analytical grade)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, tetrahydrofuran, dimethyl sulfoxide) of appropriate purity.

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

-

pH meter (for aqueous-buffered solutions, if applicable)

3.2. Experimental Procedure

-

Preparation: An excess amount of solid this compound is added to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solute does not change significantly over time.[2]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[3] Alternatively, filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute can be used.

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.

-

Data Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | Data | Data |

| Ethanol | Data | Data | |

| Ketones | Acetone | Data | Data |

| Methyl Ethyl Ketone | Data | Data | |

| Esters | Ethyl Acetate | Data | Data |

| Ethers | Tetrahydrofuran (THF) | Data | Data |

| Diethyl Ether | Data | Data | |

| Aromatic Hydrocarbons | Toluene | Data | Data |

| Halogenated Solvents | Dichloromethane | Data | Data |

| Chloroform | Data | Data | |

| Amides | Dimethylformamide (DMF) | Data | Data |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific solubility data for this compound remains to be published, the experimental framework detailed in this guide provides a robust methodology for its determination. A systematic evaluation of its solubility in a diverse range of organic solvents is a crucial step in advancing the research and development of this compound for potential therapeutic applications. The resulting data will be invaluable for formulation scientists in designing appropriate dosage forms and for chemists in planning subsequent synthetic modifications.

References

Navigating the Stability and Degradation Landscape of 2,3,4-Triphenylbutyramide: A Technical Guide

Introduction to Amide Stability

Amides are a common functional group in pharmaceuticals and are generally considered to be relatively stable. However, they are susceptible to degradation under various conditions, which can impact the safety, efficacy, and shelf-life of a drug product.[4][5] Understanding the potential degradation pathways of an amide-containing compound like 2,3,4-Triphenylbutyramide is a critical aspect of drug development. Forced degradation studies are employed to intentionally degrade a drug substance under stressed conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3]

Potential Degradation Pathways of this compound

Based on the general reactivity of the amide functional group, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: This is a common degradation route for amides, involving the cleavage of the amide bond by water.[6] Hydrolysis can be catalyzed by acids or bases.[7][8]

-

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

-

-

Oxidation: Amides can undergo oxidative degradation, which is often mechanistically complex and can lead to a variety of degradation products.[4][5] The presence of oxidizing agents or exposure to light and air can initiate these reactions.

-

Thermal Degradation: High temperatures can induce the degradation of amides, potentially leading to decomposition and the formation of various byproducts.[9][10][11] The presence of bulky phenyl groups in this compound might influence its thermal stability.

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions in photosensitive molecules.[12] Aromatic compounds are often susceptible to photolytic degradation.

Experimental Protocols for Forced Degradation Studies

To investigate the stability of this compound and identify its potential degradation products, a series of forced degradation studies should be conducted. These studies typically involve exposing the compound to a range of stress conditions.[1][2][7]

Table 1: Typical Conditions for Forced Degradation Studies of an Amide Compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heat (e.g., 60-80 °C) | Hydrolysis of the amide bond |

| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heat (e.g., 60-80 °C) | Hydrolysis of the amide bond |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or heat | Oxidation of the amide or other susceptible functional groups |

| Thermal Degradation | Dry heat (e.g., 80-120 °C) | Thermally induced decomposition |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[12] | Photolytic cleavage or rearrangement |

A generalized workflow for conducting a forced degradation study is illustrated in the following diagram.

Visualizing Potential Degradation Mechanisms

The following diagrams illustrate the general mechanisms for some of the potential degradation pathways of amides.

Amide Hydrolysis

Potential Oxidative Degradation

Oxidative degradation of amides can be complex. A possible pathway could involve the formation of hydroperoxides or other reactive oxygen species that lead to cleavage of the molecule.

Conclusion and Recommendations

While this guide outlines the probable stability and degradation characteristics of this compound based on general chemical principles, it is not a substitute for empirical data. To thoroughly understand the stability profile of this compound, the following steps are recommended:

-

Conduct comprehensive forced degradation studies under the conditions outlined in Table 1.

-

Utilize a stability-indicating analytical method , such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound from its degradation products.

-

Elucidate the structure of any significant degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

-

Investigate the potential for signaling pathway interactions of the parent compound and its major degradation products, if applicable to its intended biological use.

By following these recommendations, a robust understanding of the stability and degradation of this compound can be achieved, ensuring the development of a safe and effective product.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy Butyramide | 541-35-5 [smolecule.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]

- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide: Physical Characteristics of 2,3,4-Triphenylbutyramide Powder

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical characteristics of 2,3,4-Triphenylbutyramide powder. It is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Identity and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁NO | [1] |

| Molecular Weight | 315.419 g/mol | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 473.6 ± 44.0 °C at 760 mmHg | [1] |

| Flash Point | 240.3 ± 28.4 °C | [1] |

| Refractive Index | 1.617 | [1] |

| LogP | 4.48 | [1] |

Note: The data presented in this table are predicted values and should be confirmed through experimental analysis for any critical applications.

Experimental Data (Not Available)

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined data for the following key physical characteristics of this compound powder:

-

Appearance: (e.g., color, crystalline form)

-

Melting Point:

-

Solubility: (in various solvents)

The absence of this empirical data highlights a knowledge gap for this particular compound and underscores the necessity for experimental characterization.

General Experimental Protocols for Physical Characterization

For researchers intending to characterize this compound powder, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

This standard method involves introducing a small, finely powdered sample of the compound into a capillary tube and heating it in a calibrated melting point apparatus.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a powdered solid.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application in drug delivery systems. The principle of "like dissolves like" is a useful preliminary guide, suggesting that non-polar compounds are more likely to dissolve in non-polar solvents and vice-versa.

Methodology: Qualitative and Quantitative Solubility Assessment

A systematic approach involves testing the solubility of a small, accurately weighed amount of the compound in a measured volume of a range of solvents with varying polarities.

Logical Relationship: Solubility Testing Strategy

Caption: A systematic approach for determining compound solubility.

Signaling Pathways and Further Research

Currently, there is no information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The triphenyl structural motif is present in various pharmacologically active compounds, suggesting that this molecule could be of interest for biological screening. Future research should focus on the experimental determination of its physical properties, followed by an evaluation of its biological effects to elucidate any potential mechanisms of action.

References

A Comprehensive Review of Substituted Butyramides: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted butyramides, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These molecules, characterized by a core butyramide structure with various substituents, have shown promise in a range of therapeutic areas, including neurology, oncology, and infectious diseases. This technical guide provides a comprehensive review of the current literature on substituted butyramides, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across different biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising chemical scaffold.

Anticonvulsant Activity of Substituted Butyramides

A significant area of investigation for substituted butyramides has been in the treatment of epilepsy. Several derivatives have demonstrated potent anticonvulsant effects in preclinical models.

Synthesis of Anticonvulsant Substituted Butyramides

The synthesis of these compounds often involves multi-step reactions, including the formation of amide bonds and the introduction of various substituents. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of N-Substituted Butyramides

A common method for the synthesis of N-substituted butyramides involves the reaction of butyryl chloride with a primary or secondary amine.

-

Materials: Butyryl chloride, appropriate substituted amine, anhydrous dichloromethane (DCM), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted butyramide.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

-

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

SAR studies have revealed key structural features that contribute to the anticonvulsant activity of substituted butyramides. For instance, in the case of 4-substituted pyrrolidone butanamides, the following observations have been made[1]:

-

The carboxamide moiety is essential for affinity to the synaptic vesicle protein 2A (SV2A), a key target for some antiepileptic drugs.

-

An (S)-configuration of the ethyl group at the alpha position to the carboxamide is preferred.

-

The 2-oxopyrrolidine ring is favored over acyclic or other cyclic analogues.

-

Substitution at the 4-position of the lactam ring with small, hydrophobic groups can enhance both in vitro and in vivo potency.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of substituted butyramides is typically evaluated using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The median effective dose (ED₅₀) is a common metric used to quantify potency.

| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |

| 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides | MES (ip) | Varies | [2] |

| 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides | scPTZ (ip) | Varies | [2] |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Audiogenic Mice | ~10x more potent than levetiracetam | [1] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [2][3][4][5]

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.

-

After a predetermined period (e.g., 30 or 60 minutes) to allow for drug absorption, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline or local anesthetic is applied to the eyes before electrode placement to ensure good contact and reduce discomfort.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

-

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.

-

Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g.

-

Materials: Pentylenetetrazole (PTZ) solution in saline.

-

Procedure:

-

Administer the test compound (i.p. or p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.

-

After a specified time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observe the mice for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and body).

-

Protection is defined as the absence of clonic seizures for a specified duration.

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.

-

Signaling Pathway: GABA-Mediation in Anticonvulsant Activity

Some substituted butyramides are thought to exert their anticonvulsant effects through the modulation of the GABAergic system. The promising activity of certain compounds in the subcutaneous picrotoxin (scPIC) screen, a model sensitive to GABA-A receptor antagonists, suggests the involvement of GABA-mediation[2].

Diagram 1: Proposed GABA-mediated anticonvulsant mechanism.

Histone Deacetylase (HDAC) Inhibition

Certain substituted butyramides have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer.

Synthesis of Butyramide-Based HDAC Inhibitors

The synthesis of these inhibitors often involves coupling a butyric acid derivative, which acts as the zinc-binding group, to a "linker" and a "cap" group that interacts with the surface of the enzyme.

Structure-Activity Relationship (SAR) for HDAC Inhibition

Key SAR findings for butyrate and its derivatives as HDAC inhibitors include[3]:

-

Chain Length: Non-branching short-chain fatty acids with three to five carbons are generally the most potent HDAC inhibitors.

-

Branching: Branching of the carbon chain tends to decrease HDAC inhibitory activity.

-

Zinc-Binding Group: The carboxylic acid or a hydroxamic acid moiety is crucial for chelating the zinc ion in the active site of the HDAC enzyme.

Quantitative Data: HDAC Inhibitory Activity

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target(s) | IC₅₀ (mM) | Reference |

| Sodium Butyrate | HDAC1, 2, 7 | 0.3, 0.4, 0.3 | [6] |

| Phenylbutyrate | HDACs | Varies | [3] |

| Valproic Acid | HDACs | Varies | [3] |

Experimental Protocol: In Vitro HDAC Inhibition Assay [7]

A common method to assess HDAC inhibitory activity involves using a fluorogenic substrate and nuclear extracts from cell lines like HeLa, which contain a mixture of HDAC isoforms.

-

Materials: HeLa cell nuclear extract, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, trypsin, trichostatin A (TSA) as a positive control, multi-well plates (e.g., 96-well black plates).

-

Procedure:

-

In a 96-well plate, add the HeLa nuclear extract to the assay buffer.

-

Add various concentrations of the test compound (substituted butyramide) to the wells. Include wells with a known HDAC inhibitor (e.g., TSA) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow for the interaction between the compounds and the enzymes.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Allow the deacetylation reaction to proceed at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a developer solution containing trypsin and TSA. Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC), while TSA inhibits any further HDAC activity.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC inhibitors, including substituted butyramides, function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.

Diagram 2: Mechanism of HDAC inhibition by substituted butyramides.

Anti-inflammatory and Antimicrobial Activities

Recent research has also explored the potential of substituted butyramides as anti-inflammatory and antimicrobial agents.

Synthesis of Anti-inflammatory and Antimicrobial Butyramides

The synthetic strategies for these derivatives are similar to those for other substituted butyramides, often involving the amidation of butyric acid or its derivatives with various amines containing heterocyclic or aromatic moieties.

Quantitative Data: Anti-inflammatory and Antimicrobial Activities

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators, while antimicrobial activity is often determined by the minimum inhibitory concentration (MIC).

| Compound Class | Biological Activity | Target/Organism | Quantitative Data (IC₅₀/MIC) |

| Phenylalanine butyramide | Anti-inflammatory | - | -15.7% erythema index reduction |

| Substituted Butyramides | Antimicrobial | Staphylococcus aureus | Varies |

| Substituted Butyramides | Antimicrobial | Escherichia coli | Varies |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Inflammation)

This assay evaluates the ability of a compound to reduce the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

-

Cells: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Materials: Lipopolysaccharide (LPS) from E. coli, cell culture medium, test compounds, ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a vehicle control group with LPS but no test compound.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, sterile 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the plate. Include a positive control well (microorganism and broth, no compound) and a negative control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Workflow: Screening for Novel Antimicrobial Butyramides

The discovery of new antimicrobial agents often follows a systematic screening process.

Diagram 3: Workflow for antimicrobial screening of substituted butyramides.

Conclusion

Substituted butyramides represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their potential as anticonvulsants, HDAC inhibitors, and anti-inflammatory and antimicrobial agents makes them a compelling area for further research and development. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate the design and evaluation of novel substituted butyramide derivatives with enhanced potency and selectivity. Future investigations should continue to explore the diverse therapeutic applications of this versatile class of molecules, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: 2,3,4-Triphenylbutyramide as a Fluorescent Probe

Introduction

Extensive research into the applications of 2,3,4-Triphenylbutyramide as a fluorescent probe has yielded insufficient data to fully characterize its properties and establish detailed protocols for its use. Literature searches did not provide specific information on the synthesis, photophysical properties, or established applications of this particular compound as a fluorescent probe for researchers, scientists, and drug development professionals.

The field of fluorescent probes is rich with a variety of compounds, and often, structurally similar molecules can exhibit interesting photophysical behaviors. While direct information on this compound is not available, related research on triphenylamine-based fluorescent probes suggests that the triphenyl motif can contribute to desirable optical properties. These probes are noted for their distinctive optoelectronic characteristics and are often employed in molecular imaging and diagnostics.

Further investigation and de novo studies would be required to ascertain the potential of this compound as a fluorescent probe. This would involve its synthesis, a thorough characterization of its absorption and emission spectra, determination of its quantum yield and lifetime, and an evaluation of its sensitivity and selectivity towards any specific analytes or cellular components.

Below are generalized protocols and considerations that would be essential for evaluating any new candidate fluorescent probe, which could be adapted for this compound should it be synthesized and characterized in the future.

I. General Workflow for Characterizing a Novel Fluorescent Probe

This section outlines a typical experimental workflow for assessing the suitability of a new compound, such as this compound, as a fluorescent probe.

Figure 1. A generalized experimental workflow for the development and validation of a novel fluorescent probe.

II. Hypothetical Photophysical Properties

Should this compound be found to possess fluorescent properties, its photophysical data would be summarized as follows. The values presented here are placeholders and would need to be determined experimentally.

| Property | Value (Hypothetical) |

| Absorption Maximum (λabs) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.60 |

| Fluorescence Lifetime (τ) | 5.2 ns |

| Stokes Shift | 100 nm |

III. Protocols for Evaluation

The following are generalized experimental protocols that would be necessary to characterize a new fluorescent probe.

A. Synthesis and Characterization

As no synthesis protocol for this compound is readily available in the context of fluorescent probes, a synthetic route would need to be developed. A potential, though unverified, approach could involve the amidation of 2,3,4-triphenylbutyric acid.

Protocol 1: General Amidation of a Carboxylic Acid

-

Dissolve 2,3,4-triphenylbutyric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Photophysical Measurements

Protocol 2: Determination of Absorption and Emission Spectra

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the emission spectrum.

-

To minimize inner filter effects, ensure the absorbance of the solution at the excitation wavelength is below 0.1.

C. Cellular Imaging

Protocol 3: General Protocol for Live Cell Imaging

-

Culture cells (e.g., HeLa or HEK293) on glass-bottom dishes or coverslips to an appropriate confluency.

-

Prepare a stock solution of the fluorescent probe in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

-

Add fresh culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Figure 2. A simplified workflow for a typical live cell imaging experiment using a fluorescent probe.

While this compound has not been documented as a fluorescent probe, the provided general framework outlines the necessary steps to synthesize, characterize, and evaluate its potential in this application. The successful development of any new fluorescent probe requires rigorous experimental validation of its photophysical properties and its utility in relevant biological systems. Researchers interested in this specific compound are encouraged to undertake these foundational studies to determine its viability as a novel research tool.

Application Notes and Protocols: Synthesis of 2,4,6-Triarylpyrimidines

Introduction

While the specific compound 2,3,4-triphenylbutyramide is not well-documented in synthetic organic chemistry literature, this document provides detailed protocols for the synthesis of 2,4,6-triarylpyrimidines, a class of compounds with significant applications in medicinal chemistry and materials science. The following protocols are based on a one-pot, multi-component reaction strategy, which is a cornerstone of modern organic synthesis for the efficient construction of complex molecules. This approach is highly relevant for researchers, scientists, and drug development professionals.

The synthesis of 2,4,6-triarylpyrimidines can be achieved through a microwave-assisted, Lewis acid-catalyzed reaction of commercially available acetophenones and benzaldehydes, using hexamethyldisilazane (HMDS) as a nitrogen source.[1][2] This methodology allows for the efficient and selective synthesis of a variety of substituted pyrimidine derivatives.

Data Presentation

The following table summarizes the yields for the synthesis of various 2,4,6-triarylpyrimidine derivatives using a microwave-assisted, one-pot reaction.[1][2]

| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Product | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | 2,4,6-Triphenylpyrimidine | 78 |

| 2 | Acetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,6-diphenylpyrimidine | 58 |

| 3 | 4-Methylacetophenone | Benzaldehyde | 4-(p-Tolyl)-2,6-diphenylpyrimidine | 64 |

| 4 | Acetophenone | 2-Furaldehyde | 2-(Furan-2-yl)-4,6-diphenylpyrimidine | 56 |

| 5 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | 58 |

| 6 | 3-Chloroacetophenone | 3-Chlorobenzaldehyde | 2,4-Bis(3-chlorophenyl)-6-phenylpyrimidine | 60 |

| 7 | 2-Methylacetophenone | Benzaldehyde | 2-(o-Tolyl)-4,6-diphenylpyrimidine | 54 |

Experimental Protocols

General Procedure for the Synthesis of 2,4,6-Triarylpyrimidines [1][2]

This protocol describes the general method for the synthesis of 2,4,6-triarylpyrimidines via a microwave-assisted, multi-component reaction.

Materials:

-